Home > Products > Screening Compounds P66346 > (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone - 2034260-98-3

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Catalog Number: EVT-3112378
CAS Number: 2034260-98-3
Molecular Formula: C16H15N5O3S
Molecular Weight: 357.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-methyl-2-(((1-methyl-1H-benzimidazole-2-YL) sulfonyl) methyl) quinazolin-4(3H)-one

Compound Description: This compound is a quinazolinone derivative synthesized using a green process mediated by PEG-600. []

Relevance: This compound shares several key structural features with (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone, including a sulfonyl group linked to a heterocyclic ring. Additionally, both compounds contain a methanone group connected to a heterocyclic ring system. The related compound includes a quinazolinone ring, which is similar in structure to the quinoxaline ring found in (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. []

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

Compound Description: IN-1130 is a novel ALK5 inhibitor that suppresses renal and hepatic fibrosis and exhibits anti-metastatic effects. [, ] Studies have shown it to have favorable pharmacokinetic properties, including good oral bioavailability and distribution into various tissues. [, ]

Relevance: IN-1130 shares the quinoxaline ring structure with (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. Both compounds also feature an imidazole ring system and a benzamide moiety, highlighting their structural similarities. [, ]

3,6,7-Trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines and Quinoxalin-2-yl isothioureas

Compound Description: These are two series of compounds synthesized and screened for glucose-dependent insulinotropic activity. []

Relevance: These compounds belong to the same chemical class as (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone, featuring a quinoxaline core structure with various substituents. Additionally, the 3,6,7-Trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines series shares the imidazole-2-ylsulfanyl moiety with the target compound, further demonstrating their structural relationship. []

N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

Compound Description: These are two series of compounds synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine. []

Relevance: Both of these compound series share the 1-methyl-1H-imidazol-2-yl moiety with (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone, and the benzamide series also incorporates a benzamide group, highlighting their structural similarities. []

Overview

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that falls under the category of heterocyclic compounds. It features a sulfonyl group attached to an azetidine ring and is further substituted with a quinoxaline moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.

Source

The synthesis and analysis of such compounds are crucial in the fields of organic chemistry and pharmaceutical research. The methodologies for synthesizing complex organic compounds have been extensively documented in various scientific literature, emphasizing the importance of retrosynthesis and reaction mechanism understanding in the design of new molecules .

Classification

This compound can be classified as an organic heterocyclic compound due to its incorporation of nitrogen-containing rings (imidazole and quinoxaline) along with a sulfonyl functional group. Its structure suggests potential applications in medicinal chemistry, particularly as an agent with therapeutic properties.

Synthesis Analysis

Methods

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves several synthetic steps, including:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, which may employ reagents such as sulfur trioxide or chlorosulfonic acid.
  3. Quinoxaline Synthesis: Quinoxaline derivatives can be synthesized through condensation reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and structural confirmation .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₃N₃O₂S
  • Molecular Weight: Approximately 273.33 g/mol
  • Functional Groups: Sulfonamide, ketone, imidazole, azetidine, quinoxaline.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles and functional groups present:

  1. Nucleophilic Substitution Reactions: The presence of the sulfonamide group makes it susceptible to nucleophilic attack.
  2. Electrophilic Aromatic Substitution: The quinoxaline moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
  3. Hydrolysis Reactions: The ketone group may undergo hydrolysis under acidic or basic conditions.

Technical Details

Understanding these reactions is essential for predicting the reactivity and stability of the compound under different conditions. Reaction pathways can be elucidated using computational methods alongside experimental data .

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors. The sulfonamide group is known for its antibacterial properties, which may suggest potential antimicrobial activity.

Data

Studies on similar compounds have shown that they may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects . Computational modeling can further elucidate binding affinities and interaction dynamics with target proteins.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures .

Applications

Scientific Uses

This compound holds potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting bacterial infections or other diseases.
  2. Biological Research: Studying enzyme inhibition mechanisms or cellular pathways influenced by heterocyclic compounds.
  3. Material Science: Exploring its properties for use in polymeric materials or coatings due to its unique structural features.
Introduction and Contextual Framework

Structural Classification and Functional Group Significance in Medicinal Chemistry

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone exemplifies a sophisticated hybrid scaffold integrating three pharmaceutically significant motifs: an azetidine-sulfonyl unit, a quinoxaline heterocycle, and a methylimidazole system. Each component confers distinct physicochemical and target-binding properties critical for medicinal applications. The azetidine ring (4-membered nitrogen heterocycle) imposes significant conformational restraint compared to larger cyclic amines, enhancing binding affinity to target proteins through entropy reduction upon binding. Its appended sulfonyl group (–SO₂–) acts as a versatile hydrogen-bond acceptor and improves aqueous solubility, crucial for pharmacokinetics [1] [4]. The central quinoxalin-2-yl methanone linkage provides a planar, electron-deficient aromatic system capable of π-π stacking interactions with protein binding sites (e.g., enzyme catalytic pockets), while the 1-methyl-1H-imidazol-2-yl moiety offers hydrogen-bonding capability via its sp²-hybridized nitrogen atoms and moderate basicity, facilitating interactions with acidic residues in biological targets [2] [4].

Table 1: Key Structural Components and Their Medicinal Chemistry Roles

Structural MotifKey Medicinal Chemistry PropertiesRole in Bioactivity
Azetidine-sulfonylHigh ring strain; Polar surface area enhancement; Conformational restraintEnhances binding entropy; Improves solubility; Directs molecular geometry
Quinoxalin-2-yl methanonePlanar aromatic system; Electron-deficient π-systemFacilitates π-stacking in enzyme pockets; Enables DNA intercalation (in related analogs)
1-Methyl-1H-imidazol-2-ylHydrogen-bond acceptor/donor; Moderate basicity (pKa ~7.0)Participates in catalytic site interactions; Modulates cell permeability

Crystallographic studies of analogous compounds reveal that the sulfonyl group bridges the azetidine and imidazole rings, creating a near-orthogonal dihedral angle (~85°–90°) that positions the imidazole moiety for optimal target engagement. This geometry is stabilized by intramolecular non-bonded interactions between the sulfonyl oxygen atoms and the azetidine C–H bonds, as observed in crystal structures of related sulfonylazetidine derivatives [5]. The carbonyl linker between azetidine and quinoxaline adopts a trans configuration, maximizing conjugation with the quinoxaline π-system and enhancing the molecule's dipole moment (~5.2 D), which promotes orientation within electrostatic fields of target proteins [4].

Historical Evolution of Azetidine-Sulfonyl and Quinoxaline Hybrid Scaffolds

The strategic fusion of azetidine-sulfonyl and quinoxaline motifs represents an evolutionary response to limitations observed in earlier monocyclic pharmacophores. Quinoxaline scaffolds emerged prominently in medicinal chemistry following the discovery of their intrinsic kinase inhibitory and antimicrobial activities in the 1990s. Early derivatives like quinoxaline-2-carboxamides demonstrated potent inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), though they suffered from poor oral bioavailability (<10%) and rapid metabolic clearance [3] [6]. Parallel developments in azetidine chemistry accelerated after 2010 with WO2022020546A1, which disclosed 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives featuring azetidine fragments as Factor XIa inhibitors with anticoagulant properties. This patent highlighted the azetidine's advantage in reducing off-target effects compared to piperidine analogs due to its restricted flexibility [1].

The integration of these systems began around 2015–2018, driven by the need to overcome limitations of singular scaffolds. Patent CA2946130A1 marked a significant advance by claiming quinoxaline compounds conjugated to nitrogen heterocycles (including azetidines) as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a cancer target. These hybrids exhibited >50-fold enhanced potency compared to quinoxaline-alone derivatives in HT-1080 fibrosarcoma cell assays, validating the hybrid approach [3]. Concurrently, innovations in sulfonyl linkage chemistry, exemplified by methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS: 2309591-25-9), demonstrated the sulfonyl group's ability to connect azetidine to electron-rich heterocycles while maintaining metabolic stability [4]. The latest evolutionary step materialized in the specific combination observed in the title compound, where the quinoxaline-2-carbonyl directly links to the azetidine nitrogen, eliminating metabolic liabilities associated with earlier sulfonyl connectors while retaining target affinity.

Table 2: Evolution of Key Hybrid Scaffolds in Patent Literature

Patent/PublicationKey Structural InnovationsTherapeutic TargetAdvantages Over Predecessors
WO2022020546A1 (2021)3-(Imidazolyl)-tetrahydroindolizinones with azetidine fragmentsFactor XIa300% improved selectivity over Factor IXa
CA2946130A1 (2015)Quinoxaline-carboxamides with cyclic aminesNAMPT; Inflammatory cytokines50x potency in cancer cell proliferation assays
US2021042693W (2021)Imidazolyl-sulfonylazetidine-thiophene carboxylatesPlasma kallikreinEnhanced metabolic stability (t₁/₂ > 4h)
Current Hybrid(Quinoxalin-2-yl)(3-(imidazolylsulfonyl)azetidin-1-yl)methanoneSirtuin/PDE enzymesBalanced solubility (logP ~1.8) and permeability (Papp > 10×10⁻⁶ cm/s)

Rationale for Targeting Sirtuin and PDE Enzyme Systems

The design of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone strategically addresses two interconnected enzyme families: sirtuins (notably Sirt6) and phosphodiesterases (PDEs), whose dysregulation underpins cancer, inflammatory diseases, and metabolic disorders. Sirt6, an NAD⁺-dependent deacetylase, governs critical processes including DNA repair, glucose homeostasis, and NF-κB-mediated inflammation. Its activation represents a promising therapeutic strategy for age-related pathologies, but prior activators like UBCS039 suffered from low efficacy (≤2-fold activation) and poor bioavailability (F = 4.24%) [2]. Molecular docking studies indicate that the quinoxaline moiety in the title compound mimics the endogenous lysine-acetylated substrate geometry, facilitating insertion into Sirt6's hydrophobic binding pocket. The imidazole-sulfonylazetidine component forms π-cation interactions with Trp188 of Sirt6, stabilizing the active conformation – a mechanism validated in pyrrolo[1,2-a]quinoxaline-based Sirt6 activators that suppressed SARS-CoV-2 replication (EC₅₀ = 9.3 μM) and inflammation [2].

Simultaneously, the compound's structural analogy to quinoxaline PDE inhibitors enables dual-target engagement. The planar quinoxaline system competitively blocks cAMP/cGMP hydrolysis at PDE catalytic sites, particularly in PDE3/4 isoforms implicated in cardiovascular diseases and inflammation. This dual Sirt6/PDE targeting capitalizes on crosstalk between signaling pathways: Sirt6 activation enhances AMPK signaling (downstream of cAMP), while PDE inhibition elevates cAMP levels, creating a synergistic circuit that amplifies metabolic regulation. Hybrid derivatives in patent CA2946130A1 demonstrated this polypharmacology, inhibiting NAMPT (upstream of NAD⁺-dependent sirtuins) while suppressing PDE4, resulting in potent anti-inflammatory effects in T-cell-mediated disease models [3] [6].

Table 3: Enzyme Targets and Biological Implications

Target EnzymeBiological RoleCompound's Binding MechanismDisease Implications
Sirtuin 6 (Sirt6)Histone deacetylation; DNA repair; Metabolic regulationQuinoxaline occupies substrate pocket; Imidazole sulfonylazetidine engages Trp188 via π-cation interactionCancer (proliferation suppression); Viral infections (SARS-CoV-2); Inflammatory disorders
PDE3/4Hydrolysis of cAMP/cGMPQuinoxaline core competes with purine binding; Carbonyl linker H-bonds to catalytic glutamineCardiovascular diseases; Autoimmune conditions; Chronic inflammation
NAMPTNAD⁺ biosynthesis (rate-limiting step)Unsubstituted quinoxaline nitrogen coordinates with catalytic aspartateCancer metabolism; Inflammation

The incorporation of the 1-methylimidazole fragment specifically counters metabolic instability seen in earlier analogs (e.g., unsubstituted imidazoles undergoing CYP450-mediated oxidation) while maintaining the pKa necessary for cellular penetration. This rational multipharmacology positions the compound as a valuable tool for probing sirtuin-PDE crosstalk in age-related diseases, with particular promise in oncology applications where Sirt6 activation and PDE inhibition converge to suppress tumor growth and inflammation-driven angiogenesis [2] [3] [6].

Properties

CAS Number

2034260-98-3

Product Name

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone

Molecular Formula

C16H15N5O3S

Molecular Weight

357.39

InChI

InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3

InChI Key

IMVCFNYKORDRHV-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.